5-Boronofuran-3-carboxylic acid
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Overview
Description
5-Boronofuran-3-carboxylic acid is an organic compound with the molecular formula C5H5BO5. It is a boronic acid derivative featuring a furan ring substituted with a boronic acid group and a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boronofuran-3-carboxylic acid typically involves the functionalization of furan derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated furans . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Boronofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
5-Boronofuran-3-carboxylic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Boronofuran-3-carboxylic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, facilitating its use in sensing and therapeutic applications. The furan ring provides additional sites for functionalization, enhancing its versatility in chemical reactions .
Comparison with Similar Compounds
- 5-Boronofuran-2-carboxylic acid
- 2-Furanylboronic acid
- 3-Furoic acid
Comparison: 5-Boronofuran-3-carboxylic acid is unique due to the specific positioning of the boronic acid and carboxylic acid groups on the furan ring. This structural arrangement imparts distinct reactivity and stability compared to its analogs, making it particularly useful in specialized applications such as BNCT and advanced material synthesis .
Properties
Molecular Formula |
C5H5BO5 |
---|---|
Molecular Weight |
155.90 g/mol |
IUPAC Name |
5-boronofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H5BO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2,9-10H,(H,7,8) |
InChI Key |
INFXFJBCUDZTEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C(=O)O)(O)O |
Origin of Product |
United States |
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